molecular formula C15H20N4O B7121024 N-[(2,5-dimethylphenyl)methyl]-3-ethyl-N-methyltriazole-4-carboxamide

N-[(2,5-dimethylphenyl)methyl]-3-ethyl-N-methyltriazole-4-carboxamide

Cat. No.: B7121024
M. Wt: 272.35 g/mol
InChI Key: LANVGJBSCJHXAM-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylphenyl)methyl]-3-ethyl-N-methyltriazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 2,5-dimethylphenyl group, an ethyl group, and a methyl group attached to the triazole ring

Properties

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]-3-ethyl-N-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-5-19-14(9-16-17-19)15(20)18(4)10-13-8-11(2)6-7-12(13)3/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANVGJBSCJHXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)C(=O)N(C)CC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylphenyl)methyl]-3-ethyl-N-methyltriazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic or basic conditions.

    Introduction of the 2,5-Dimethylphenyl Group: This step involves the reaction of the triazole intermediate with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.

    Ethylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylphenyl)methyl]-3-ethyl-N-methyltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated triazole rings.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylphenyl)methyl]-3-ethyl-N-methyltriazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in microbial growth, inflammation, and cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes in microbes and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-dimethylphenyl)methyl]-3-ethyl-N-methyltriazole-4-carboxamide
  • N-[(3,5-dimethylphenyl)methyl]-3-ethyl-N-methyltriazole-4-carboxamide
  • N-[(2,6-dimethylphenyl)methyl]-3-ethyl-N-methyltriazole-4-carboxamide

Uniqueness

N-[(2,5-dimethylphenyl)methyl]-3-ethyl-N-methyltriazole-4-carboxamide is unique due to the specific positioning of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylphenyl group may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.

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